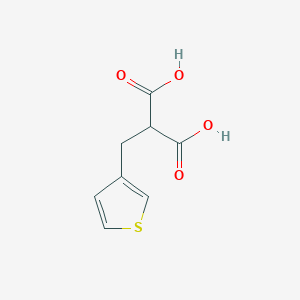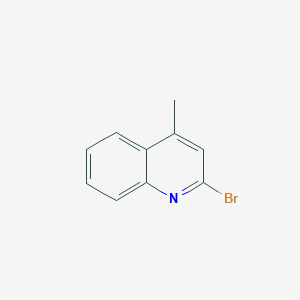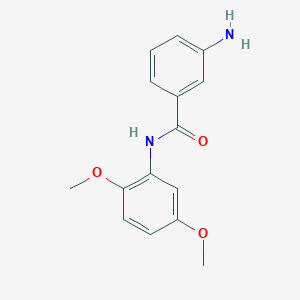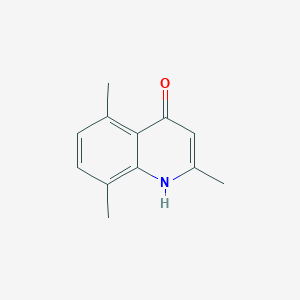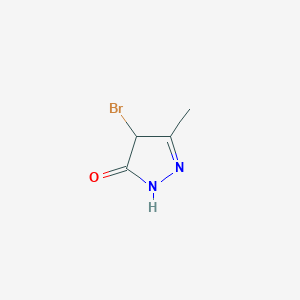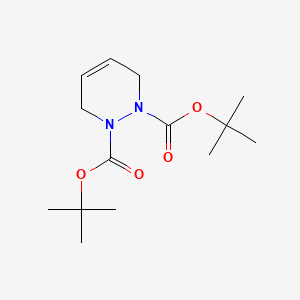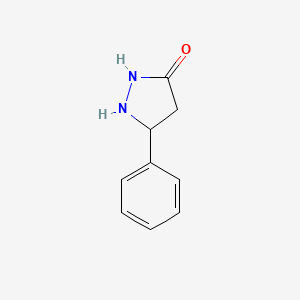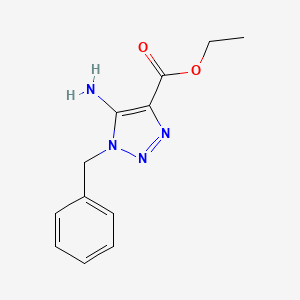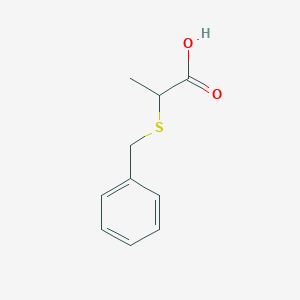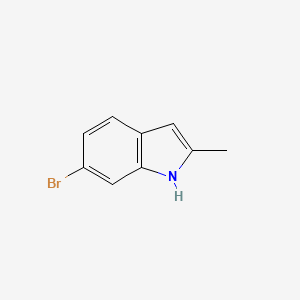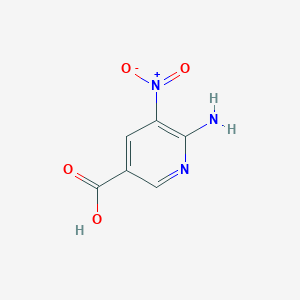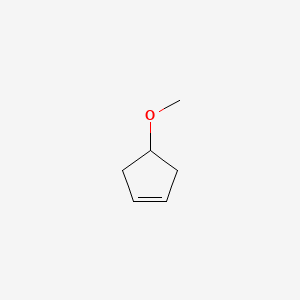
4-methoxycyclopentene
Vue d'ensemble
Description
4-methoxycyclopentene is an organic compound with the molecular formula C₆H₁₀O It is a derivative of cyclopentene, where a methoxy group (-OCH₃) is attached to the fourth carbon of the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-methoxycyclopentene can be synthesized through several methods. One common approach involves the methoxylation of cyclopentene using methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the cyclopentene ring.
Industrial Production Methods: Industrial production of cyclopentene, 4-methoxy- often involves the catalytic hydrogenation of cyclopentadiene followed by methoxylation. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-methoxycyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert cyclopentene, 4-methoxy- to cyclopentane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
4-methoxycyclopentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopentene, 4-methoxy- involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
4-methoxycyclopentene can be compared with other similar compounds, such as:
Cyclopentene: The parent compound without the methoxy group.
Cyclopentane: A saturated analog with no double bonds.
Cyclopentadiene: A diene with two double bonds in the ring.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
4-methoxycyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHYNBDPCSXGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961329 | |
| Record name | 4-Methoxycyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40955-64-4 | |
| Record name | Cyclopentene, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040955644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methoxy group in the diiodomethane–copper methylenation of 4-methoxycyclopentene?
A1: The research demonstrates that the presence of a methoxy group on the cyclopentene ring significantly influences the stereochemical outcome of the diiodomethane–copper methylenation reaction []. Specifically, when this compound undergoes this reaction, the cis isomer of the cyclopropane derivative is formed predominantly over the trans isomer []. This suggests that the methoxy group exerts a directing effect, favoring the formation of the cis product. The researchers propose that this selectivity arises from steric and electronic interactions between the methoxy group and the reaction intermediates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



